5-Chloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2-methoxybenzamide 5-Chloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2-methoxybenzamide
Brand Name: Vulcanchem
CAS No.: 1448034-28-3
VCID: VC4671584
InChI: InChI=1S/C16H19ClN4O2/c1-9-14(10(2)19-16(18-9)21(3)4)20-15(22)12-8-11(17)6-7-13(12)23-5/h6-8H,1-5H3,(H,20,22)
SMILES: CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C2=C(C=CC(=C2)Cl)OC
Molecular Formula: C16H19ClN4O2
Molecular Weight: 334.8

5-Chloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2-methoxybenzamide

CAS No.: 1448034-28-3

Cat. No.: VC4671584

Molecular Formula: C16H19ClN4O2

Molecular Weight: 334.8

* For research use only. Not for human or veterinary use.

5-Chloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2-methoxybenzamide - 1448034-28-3

Specification

CAS No. 1448034-28-3
Molecular Formula C16H19ClN4O2
Molecular Weight 334.8
IUPAC Name 5-chloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-2-methoxybenzamide
Standard InChI InChI=1S/C16H19ClN4O2/c1-9-14(10(2)19-16(18-9)21(3)4)20-15(22)12-8-11(17)6-7-13(12)23-5/h6-8H,1-5H3,(H,20,22)
Standard InChI Key CWJXQHKAKABPFF-UHFFFAOYSA-N
SMILES CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C2=C(C=CC(=C2)Cl)OC

Introduction

Chemical Identity and Basic Properties

IUPAC Nomenclature and Structural Features

The systematic IUPAC name, 5-chloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2-methoxybenzamide, delineates its core structure: a pyrimidine ring substituted at positions 2, 4, and 6 with dimethylamino and methyl groups, respectively, while the benzamide component features methoxy and chloro substituents at positions 2 and 5 . This arrangement confers distinct electronic and steric properties, influencing its potential interactions with biological targets.

Table 1: Fundamental Chemical Data

PropertyValueSource
CAS Number1448034-28-3
Molecular FormulaC₁₆H₁₉ClN₄O₂
Molecular Weight334.80 g/mol
SMILES NotationCOC1=C(C=C(C(=C1)Cl)C(=O)NC2=C(N=C(N=C2C)N(C)C)C)OC

Molecular Structure and Conformational Analysis

Two-Dimensional Structural Representation

The 2D structure (Fig. 1) reveals a pyrimidine ring linked to the benzamide group via an amide bond. The pyrimidine’s 2-position hosts a dimethylamino group (-N(CH₃)₂), while 4- and 6-positions are methyl-substituted. The benzamide moiety contains a methoxy group (-OCH₃) at position 2 and chlorine at position 5, creating a polar yet lipophilic profile .

Three-Dimensional Conformational Dynamics

Computational models predict that steric hindrance from the 4,6-dimethyl groups restricts pyrimidine ring flexibility, potentially stabilizing a planar conformation. The amide bond adopts a trans configuration, minimizing clashes between the pyrimidine and benzamide components .

Synthesis and Characterization

Hypothetical Synthetic Pathways

While no explicit synthesis protocols exist for this compound, analogous benzamide-pyrimidine hybrids suggest viable routes:

  • Amide Coupling: Reacting 5-chloro-2-methoxybenzoic acid with 5-amino-2-(dimethylamino)-4,6-dimethylpyrimidine using coupling agents like HATU or EDCl .

  • Pyrimidine Functionalization: Introducing dimethylamino and methyl groups to a preformed pyrimidine core via nucleophilic substitution or alkylation .

Analytical Characterization

Key techniques for verification include:

  • Mass Spectrometry: Expected molecular ion peak at m/z 334.80 ([M+H]⁺) .

  • NMR Spectroscopy: Anticipated signals include a singlet for methoxy protons (~δ 3.8 ppm) and pyrimidine methyl groups (~δ 2.2–2.5 ppm) .

Physicochemical and ADMET Properties

Solubility and Lipophilicity

Predicted LogP values (~2.5) indicate moderate lipophilicity, balancing membrane permeability and aqueous solubility. The methoxy and chloro groups may enhance solubility in polar solvents .

Metabolic Stability

In silico models suggest hepatic metabolism via cytochrome P450 isoforms, with potential O-demethylation of the methoxy group as a primary pathway .

Comparative Analysis with Structural Analogues

Table 2: Structural and Functional Comparison with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Features
5-Chloro-N-[2-(dimethylamino)... C₁₆H₁₉ClN₄O₂334.80Pyrimidine-benzamide hybrid
Metoclopramide C₁₄H₂₂ClN₃O₂335.20Diethylaminoethyl-benzamide
4-Amino-5-chloro-N-[2-(diethyl... C₁₄H₂₂ClN₃O₂335.20Ethylaminoethyl substitution

Future Directions and Research Gaps

Despite structural characterization, empirical data on this compound’s synthesis, bioactivity, and toxicity remain absent. Priority areas include:

  • Synthetic Optimization: Developing scalable routes with high yields.

  • In Vitro Screening: Assessing affinity for dopamine receptors and kinase targets.

  • ADMET Profiling: Evaluating pharmacokinetics and safety in preclinical models.

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